1-Cyclopropyl-3-(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C10H9F3 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-cyclopropyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
InChI Key |
KJSFTGFIIHDZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Cyclopropylation
- Step 1: Synthesis of a suitable aryl halide precursor, such as 1-bromo-3-(trifluoromethyl)benzene.
- Step 2: Generation of a cyclopropylmagnesium halide (Grignard reagent) from cyclopropyl bromide or chloride.
- Step 3: Nucleophilic addition of the cyclopropylmagnesium reagent to the aromatic halide, facilitated by a transition metal catalyst such as copper or nickel to promote cross-coupling.
A patent (WO2018141961A1) describes a process where a Grignard reagent derived from cyclopropyl halides reacts with trifluoromethylated aromatic compounds under catalytic conditions to yield the target compound. The process involves:
- Use of catalysts like copper(I) iodide.
- Solvent systems such as tetrahydrofuran.
- Reaction temperatures around room temperature to moderate heating (~50°C).
- High regioselectivity.
- Good yields (up to 68% over two steps).
- Compatibility with various substituents.
- Sensitivity of Grignard reagents to moisture.
- Need for careful control of reaction conditions.
Radical Cyclopropanation of Trifluoromethylated Aromatics
- Involves the generation of cyclopropyl radicals via photoredox or thermal initiation.
- Radical addition to the aromatic ring, especially at activated positions ortho or para to existing substituents.
Although less common, radical-mediated methods are explored for their regioselectivity and efficiency, especially in late-stage functionalization.
Synthetic Route Summary (Based on Patent Data)
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of trifluoromethylated aromatic halide | 1-chloro-3-(trifluoromethyl)benzene | Starting material |
| 2 | Formation of cyclopropylmagnesium halide | Cyclopropyl bromide + magnesium in THF | Organometallic reagent |
| 3 | Cross-coupling to attach cyclopropyl group | Copper or palladium catalyst, THF, reflux | Up to 68% yield |
| 4 | Purification and isolation | Filtration, distillation | Final product |
Notes on Reaction Conditions and Optimization
- Solvent Choice: Tetrahydrofuran is preferred for Grignard reactions due to its coordinating ability.
- Temperature: Reactions are typically performed at room temperature to moderate heating (~50°C) to optimize yield and selectivity.
- Catalyst Loading: Catalysts like copper iodide are used in catalytic amounts (5-10 mol%).
- Reaction Time: Usually ranges from 2 to 6 hours depending on the scale and conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-trifluoromethyl ketones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1-Cyclopropyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The following table compares 1-Cyclopropyl-3-(trifluoromethyl)benzene with analogous benzene derivatives differing in substituent type, position, or functional groups:
Physicochemical and Reactivity Comparisons
- Electronic Effects : The -CF₃ group strongly withdraws electrons, making the benzene ring less reactive toward electrophilic substitution compared to -Cl or -OCH₃ analogues .
- Lipophilicity : Compounds with -CF₃ and alkyl/aryl chains (e.g., 1-(3-phenylpropyl)-4-CF₃-benzene ) exhibit higher LogP values, favoring membrane permeability but possibly increasing toxicity .
Research Findings and Challenges
- Metabolic Stability : The cyclopropyl group in 1-Cyclopropyl-3-CF₃-benzene may reduce cytochrome P450-mediated metabolism compared to straight-chain alkyl analogues, a key advantage in drug design .
- Analytical Challenges : Fluorinated compounds like 1-Methoxy-4-SCF₃-benzene produce complex NMR spectra due to C–F coupling, complicating structural confirmation .
- Toxicity Profile : Chloro- and bromo-substituted CF₃-benzene derivatives exhibit varying toxicities, necessitating careful handling in industrial settings .
Q & A
Q. What synthetic methodologies are most effective for preparing 1-Cyclopropyl-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves two key steps: (1) cyclopropanation of a pre-functionalized benzene derivative and (2) trifluoromethylation . For cyclopropanation, the Simmons-Smith reaction (using Zn/Cu couples and diiodomethane) or transition metal-catalyzed methods (e.g., Pd-catalyzed cross-coupling with cyclopropylboronic acids) are common . Trifluoromethylation can be achieved via electrophilic substitution using CF₃I in the presence of Lewis acids (e.g., AlCl₃) . Optimizing temperature (0–25°C) and solvent polarity (e.g., dichloromethane) improves yields (70–85%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. What analytical techniques are essential for verifying the structural integrity and purity of 1-Cyclopropyl-3-(trifluoromethyl)benzene?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 1.2–1.6 ppm for cyclopropyl CH₂) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) confirm substitution patterns .
- Gas Chromatography-Mass Spectrometry (GC-MS): Retention time and molecular ion peak (m/z 214 for C₁₀H₉F₃) validate purity and molecular weight .
- Elemental Analysis: Matches calculated vs. observed C/F ratios (e.g., C: 64.3%, F: 26.8%) to detect impurities .
Q. How does the trifluoromethyl group affect the compound’s stability under varying storage conditions?
- Methodological Answer: The CF₃ group enhances thermal stability (decomposition >200°C) but increases sensitivity to moisture. Storage in anhydrous conditions (argon atmosphere, molecular sieves) at -20°C prevents hydrolysis. Stability assays (e.g., accelerated aging at 40°C/75% RH for 30 days) show <5% degradation when sealed in amber vials .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during cyclopropane ring formation on the benzene backbone?
- Methodological Answer: Regioselectivity is influenced by steric and electronic effects . Pre-functionalizing the benzene ring with a directing group (e.g., nitro or methoxy) ensures cyclopropanation occurs at the meta position relative to the trifluoromethyl group . Computational modeling (DFT calculations) predicts transition-state geometries, guiding catalyst selection (e.g., Pd(PPh₃)₄ for meta selectivity) . Kinetic studies show that low temperatures (-10°C) favor desired regioisomers (yield increase by 15–20%) .
Q. How can computational chemistry predict the electronic effects of the cyclopropyl and trifluoromethyl groups on aromatic reactivity?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The CF₃ group lowers HOMO energy (-8.2 eV vs. -7.5 eV for unsubstituted benzene), reducing electrophilic substitution rates . Hammett constants (σₘ = 0.43 for CF₃) quantify meta-directing behavior, validated experimentally via nitration (HNO₃/H₂SO₄) yielding >90% meta-substituted products .
Q. What role does 1-Cyclopropyl-3-(trifluoromethyl)benzene play in medicinal chemistry, particularly in enhancing drug candidate properties?
- Methodological Answer: The cyclopropyl group introduces ring strain, enhancing binding affinity to hydrophobic enzyme pockets (e.g., CYP450 isoforms), while the CF₃ group improves metabolic stability by resisting oxidative degradation . In vitro assays (e.g., microsomal stability tests) show a 40% increase in half-life compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies correlate substituent positions with IC₅₀ values (e.g., pIC₅₀ = 7.2 for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
